N-(4-anilinophenyl)-1-naphthamide
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Overview
Description
N-(4-anilinophenyl)-1-naphthamide, commonly known as ANPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANPA is a naphthylamide derivative that has been shown to have diverse biological activities, making it a valuable tool for investigating various physiological and biochemical processes.
Mechanism of Action
ANPA is thought to act as a competitive inhibitor of enzymes by binding to their active site. ANPA has been shown to inhibit the activity of various enzymes by blocking their ability to bind to their substrates. Furthermore, ANPA has been shown to induce conformational changes in proteins, which can lead to altered enzymatic activity.
Biochemical and Physiological Effects:
ANPA has been shown to have diverse biochemical and physiological effects, including the inhibition of proteases, kinases, and phosphatases. ANPA has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, ANPA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
ANPA has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, ANPA has some limitations, including its potential toxicity and the need for careful handling due to its potential to cause skin and eye irritation.
Future Directions
There are several future directions for research on ANPA, including the development of new enzyme assays and the investigation of its potential as an anti-cancer and anti-inflammatory agent. Furthermore, the development of ANPA analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents. Overall, ANPA has the potential to be a valuable tool for investigating various physiological and biochemical processes, making it an exciting area for future research.
Synthesis Methods
ANPA can be synthesized through several methods, including the reaction between 4-chloroaniline and 1-naphthoyl chloride in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
ANPA has been used in various scientific research applications, including the study of protein-ligand interactions, enzyme inhibition, and drug discovery. ANPA has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. Furthermore, ANPA has been used as a substrate for the development of enzyme assays, making it a valuable tool for drug discovery.
properties
IUPAC Name |
N-(4-anilinophenyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(22-12-6-8-17-7-4-5-11-21(17)22)25-20-15-13-19(14-16-20)24-18-9-2-1-3-10-18/h1-16,24H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMJSFQBYOYFMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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